REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[C:8]([O:14][CH3:15])=[N:9][CH:10]=[C:11]([F:13])[CH:12]=1.C([O:19][B:20](OC(C)C)[O:21]C(C)C)(C)C.Cl.[OH-].[Na+]>O1CCCC1>[F:13][C:11]1[CH:12]=[C:7]([B:20]([OH:21])[OH:19])[C:8]([O:14][CH3:15])=[N:9][CH:10]=1 |f:4.5|
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Name
|
|
Quantity
|
20 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
6 g
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Type
|
reactant
|
Smiles
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BrC=1C(=NC=C(C1)F)OC
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Name
|
|
Quantity
|
8.4 mL
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Type
|
reactant
|
Smiles
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C(C)(C)OB(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
70 mL
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Type
|
solvent
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Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
120 mL
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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-100 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at −100° C. for 2 hours
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to warm up slowly overnight to ambient temperature
|
Type
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TEMPERATURE
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Details
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before being cooled down to 0° C
|
Type
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STIRRING
|
Details
|
the mixture was stirred at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
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Details
|
the resulting mixture was extracted with diethyl ether (×3)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=NC1)OC)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.28 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |